

ERD-3111: A Technical Whitepaper on a Novel PROTAC Estrogen Receptor α Degradar

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Compound of Interest

Compound Name: ERD-3111

Cat. No.: B15543644

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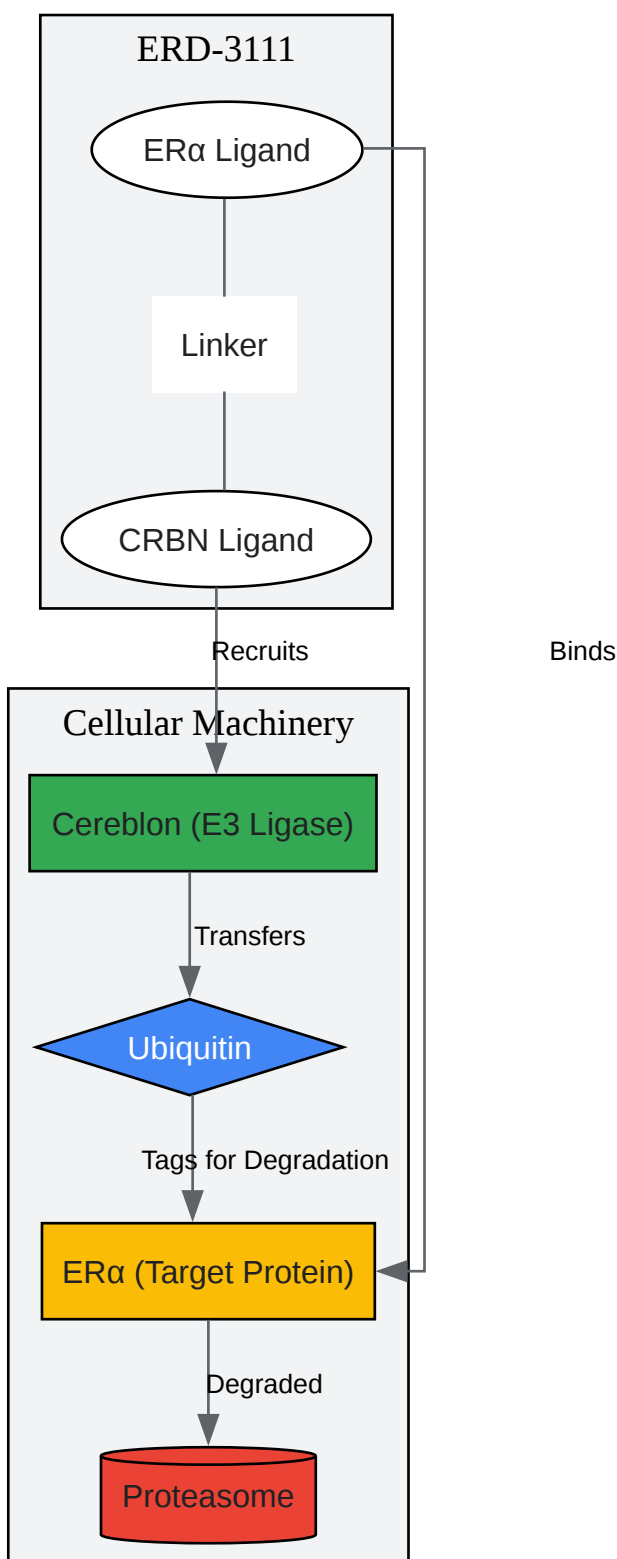
For Researchers, Scientists, and Drug Development Professionals

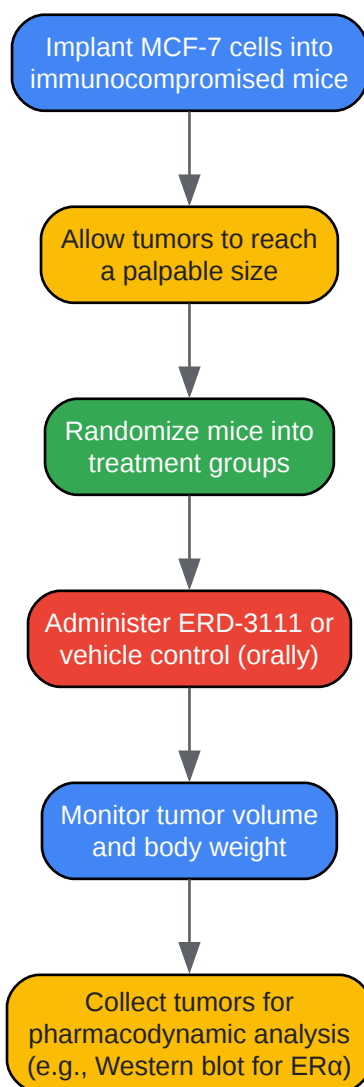
Abstract

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor α (ER α).^{[1][2][3]} ER α is a well-validated therapeutic target in ER-positive (ER+) breast cancer, a prevalent form of the disease.^{[1][2][3]} The development of resistance to existing endocrine therapies presents a significant clinical challenge, driving the need for novel therapeutic strategies.^{[1][2][3]} **ERD-3111** represents a promising approach by harnessing the cell's own ubiquitin-proteasome system to eliminate the ER α protein, offering a potential advantage over traditional inhibitors.^{[4][5]} This document provides a comprehensive technical overview of **ERD-3111**, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.

Core Mechanism of Action

ERD-3111 is a heterobifunctional molecule, comprising a ligand that binds to ER α and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings ER α into close proximity with the E3 ligase, facilitating the ubiquitination of ER α . Poly-ubiquitinated ER α is then recognized and degraded by the proteasome, leading to its clearance from the cell.





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